Methyl 3-amino-3-(methoxymethyl)pentanoate

Description

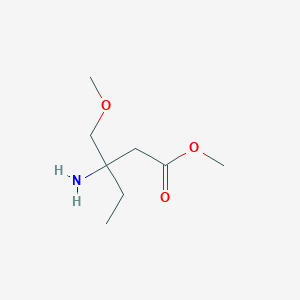

Methyl 3-amino-3-(methoxymethyl)pentanoate is an organic compound that belongs to the class of esters. It features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group. This compound is characterized by its ester functional group, primary amine, and ether linkage, making it a versatile molecule in organic synthesis and various applications .

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

methyl 3-amino-3-(methoxymethyl)pentanoate |

InChI |

InChI=1S/C8H17NO3/c1-4-8(9,6-11-2)5-7(10)12-3/h4-6,9H2,1-3H3 |

InChI Key |

OPBMBPZKJKJNHP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OC)(COC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-(methoxymethyl)pentanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3-(methoxymethyl)pentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(methoxymethyl)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like acyl chlorides and anhydrides are employed for amide formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various amide derivatives .

Scientific Research Applications

Methyl 3-amino-3-(methoxymethyl)pentanoate finds applications in several scientific research fields:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(methoxymethyl)pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-aminocrotonate: Another ester with an amino group, used in similar synthetic applications.

Methyl pentanoate: A simpler ester without the amino and methoxymethyl groups, used in fragrances and as a plasticizer

Uniqueness

Methyl 3-amino-3-(methoxymethyl)pentanoate is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications.

Biological Activity

Overview

Methyl 3-amino-3-(methoxymethyl)pentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H17NO3

- Molecular Weight : 175.23 g/mol

- IUPAC Name : this compound

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This activity may contribute to its protective effects in various cellular models.

- Cytotoxic Effects : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in key metabolic processes, leading to reduced growth and survival of microorganisms and cancer cells.

- Membrane Disruption : By integrating into lipid bilayers, it can alter membrane integrity, resulting in cell lysis.

- Oxidative Stress Modulation : The antioxidant properties help mitigate oxidative damage by neutralizing reactive oxygen species (ROS).

Case Studies and Research Findings

A review of the literature reveals several case studies highlighting the biological activity of this compound:

- Antimicrobial Efficacy : In a study conducted by , the compound was tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL. This suggests a promising application in treating bacterial infections.

- Cytotoxicity Assessment : Research published in demonstrated that this compound induced apoptosis in human cancer cell lines with IC50 values around 10 µM, indicating its potential as a chemotherapeutic agent.

- Antioxidant Activity Evaluation : A study assessed the compound's ability to scavenge free radicals using DPPH and ABTS assays, yielding IC50 values of 15 µM and 12 µM respectively, which are comparable to established antioxidants like ascorbic acid.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.